Éster de pinacol del ácido 3-(N-butilaminometil)-4-fluorofenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

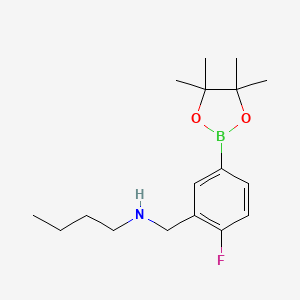

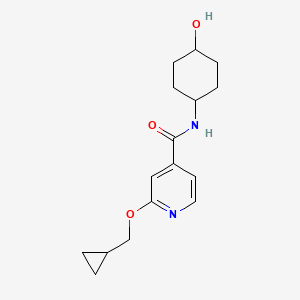

“3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester” is a chemical compound with the molecular formula C17H27BFNO2. It has a molecular weight of 307.22 . This compound is typically stored in refrigerated conditions .

Molecular Structure Analysis

The InChI code for “3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester” is 1S/C17H27BFNO2/c1-6-7-10-20-12-13-11-14 (8-9-15 (13)19)18-21-16 (2,3)17 (4,5)22-18/h8-9,11,20H,6-7,10,12H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester” include a molecular weight of 307.22 and a storage temperature requirement of refrigeration . Unfortunately, other specific properties such as boiling point, density, and refractive index are not available in the resources.

Aplicaciones Científicas De Investigación

- El éster de pinacol del ácido fenilborónico se emplea comúnmente en reacciones de formación de enlaces C-C catalizadas por metales, como la reacción de Suzuki–Miyaura . En este proceso, actúa como un éster de boronato, facilitando el acoplamiento de ácidos borónicos arilo o vinilo con haluros de arilo o vinilo. Los productos resultantes encuentran aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales.

Reacción de acoplamiento cruzado de Suzuki–Miyaura

En resumen, el éster de pinacol del ácido fenilborónico juega un papel fundamental en la química sintética, la ciencia de materiales y la investigación biomédica. Sus propiedades únicas continúan inspirando aplicaciones innovadoras en diversas disciplinas científicas . Si desea obtener más detalles sobre una aplicación específica, ¡no dude en preguntar! 😊

Análisis Bioquímico

Biochemical Properties

3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in carbohydrates and other biomolecules. This interaction is particularly useful in the design of enzyme inhibitors and drug delivery systems. The compound has been studied for its potential to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester has been shown to interact with cell surface carbohydrates, which can influence cell signaling and other cellular processes .

Cellular Effects

The effects of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by interacting with cell surface carbohydrates, leading to changes in cell signaling pathways. This interaction can affect gene expression and cellular metabolism, potentially leading to altered cellular responses. Studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, making it a potential candidate for cancer therapy . Additionally, the compound’s ability to form reversible covalent bonds with diols allows it to modulate the activity of enzymes and other proteins involved in cellular processes.

Molecular Mechanism

The molecular mechanism of action of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, the compound’s interaction with cell surface carbohydrates can influence cell signaling pathways and gene expression, leading to changes in cellular function . The compound’s ability to form reversible covalent bonds also allows it to act as a modulator of enzyme activity, making it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester can change over time due to its stability and degradation properties. The compound is known to be susceptible to hydrolysis, particularly at physiological pH, which can affect its stability and activity . Studies have shown that the compound’s effects on cellular function can diminish over time as it undergoes hydrolysis and degradation. The compound’s ability to form reversible covalent bonds with diols allows it to maintain its activity for a certain period before degradation occurs. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact on cellular function, while higher doses can induce significant changes At high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and inflammation It is important to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing the compound’s efficacy

Metabolic Pathways

3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester is involved in various metabolic pathways, particularly those involving carbohydrates and other diol-containing biomolecules. The compound’s ability to form reversible covalent bonds with diols allows it to interact with enzymes and cofactors involved in metabolic processes . This interaction can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism. The compound’s role in metabolic pathways makes it a valuable tool for studying enzyme activity and metabolic regulation in biochemical research.

Transport and Distribution

The transport and distribution of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form reversible covalent bonds with diols allows it to be transported and distributed to specific cellular compartments and tissues . This interaction can affect the compound’s localization and accumulation within cells, potentially influencing its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester is influenced by its ability to interact with specific targeting signals and post-translational modifications. The compound’s ability to form reversible covalent bonds with diols allows it to be directed to specific cellular compartments and organelles . This interaction can affect the compound’s activity and function within different subcellular locations. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic applications and studying its effects on cellular processes.

Propiedades

IUPAC Name |

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2/c1-6-7-10-20-12-13-11-14(8-9-15(13)19)18-21-16(2,3)17(4,5)22-18/h8-9,11,20H,6-7,10,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOLRTYVYWPWRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2596371.png)

![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2596374.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2596375.png)

![ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)

![N-[2-(methanesulfonamidomethyl)cyclopentyl]prop-2-enamide](/img/structure/B2596381.png)

![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2596382.png)

![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2596387.png)

![6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2596391.png)